molecular formula C20H11Cl2N3O4 B10889052 (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B10889052
M. Wt: 428.2 g/mol
InChI Key: XPYPUPSAIJLKCF-XYOKQWHBSA-N
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Description

(E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a nitro group, and a cyano group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid.

    Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents.

    Formation of the Propenamide Moiety: The final step involves the formation of the (E)-2-cyano-2-propenamide group through a condensation reaction between the furyl derivative and an appropriate nitrile compound, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of nitro and cyano groups suggests it may interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(4-BROMO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE
  • (E)-3-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE

Uniqueness

Compared to similar compounds, (E)-3-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]-N~1~-(3-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential bioactivity

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C20H11Cl2N3O4/c21-13-2-1-3-15(9-13)24-20(26)12(11-23)8-16-5-7-19(29-16)17-6-4-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-8+

InChI Key

XPYPUPSAIJLKCF-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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